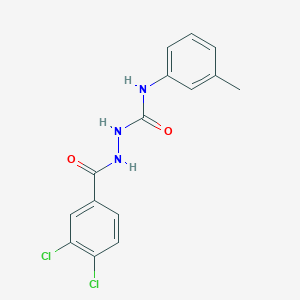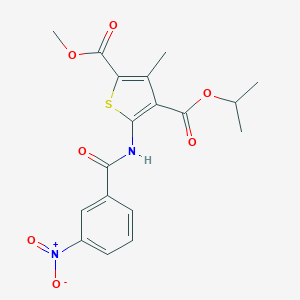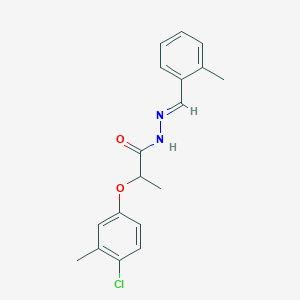![molecular formula C19H14ClN3O5 B450275 3-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450275.png)
3-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 3-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The chlorination of the benzohydrazide moiety is performed using thionyl chloride or phosphorus pentachloride.
Condensation: The final step involves the condensation of the chlorinated benzohydrazide with the nitrophenoxy furan derivative under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
3-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is explored for use in the development of novel polymers and materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The compound’s nitro and chloro groups play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide include:
3-chloro-N’-[(E)-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}methylidene]benzohydrazide: This compound has a methoxy group instead of a nitro group, which may alter its reactivity and biological activity.
3-chloro-N’-[(E)-{5-[(4-aminophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide:
3-chloro-N’-[(E)-{5-[(4-hydroxyphenoxy)methyl]furan-2-yl}methylidene]benzohydrazide: The hydroxy group introduces different hydrogen bonding capabilities, affecting the compound’s solubility and interactions.
The uniqueness of 3-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14ClN3O5 |
|---|---|
Molecular Weight |
399.8g/mol |
IUPAC Name |
3-chloro-N-[(E)-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H14ClN3O5/c20-14-3-1-2-13(10-14)19(24)22-21-11-17-8-9-18(28-17)12-27-16-6-4-15(5-7-16)23(25)26/h1-11H,12H2,(H,22,24)/b21-11+ |
InChI Key |
NTTQBGWLVYQFAL-SRZZPIQSSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3,4-dichlorobenzohydrazide](/img/structure/B450193.png)
![N-benzyl-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B450194.png)
![Methyl 4-(4-chlorophenyl)-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450195.png)
![Ethyl 4-methyl-2-{[(4-nitrophenyl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B450197.png)

![Propyl 2-[(5-bromo-2-furoyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B450200.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B450201.png)
![4-chloro-N'-[3-({2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450202.png)
![4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450204.png)

![Methyl 4-(4-fluorophenyl)-5-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450209.png)
![4-Ethyl 2-methyl 5-[(2-iodobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B450211.png)

![4-tert-butyl-N-(4-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450215.png)
